molecular formula C10H7N3 B12823566 4-Methyl-1,5-naphthyridine-3-carbonitrile

4-Methyl-1,5-naphthyridine-3-carbonitrile

Cat. No.: B12823566
M. Wt: 169.18 g/mol
InChI Key: HYNPPXCAHDMDGZ-UHFFFAOYSA-N
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Description

4-Methyl-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused-ring structure, which consists of two pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,5-naphthyridine-3-carbonitrile typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization. . The reaction conditions often include heating the reactants at elevated temperatures to facilitate cyclization and formation of the naphthyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,5-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and amines, depending on the specific reaction conditions and reagents used .

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

4-methyl-1,5-naphthyridine-3-carbonitrile

InChI

InChI=1S/C10H7N3/c1-7-8(5-11)6-13-9-3-2-4-12-10(7)9/h2-4,6H,1H3

InChI Key

HYNPPXCAHDMDGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1C#N)C=CC=N2

Origin of Product

United States

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